4-Oxa-1,8-diazaspiro[5.5]undecan-2-one is a heterocyclic compound characterized by its unique spirocyclic structure. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science, attributed to its distinctive chemical and physical properties. The IUPAC name reflects its structural features, including the presence of oxygen and nitrogen atoms within the spiro framework.
The compound is classified under spirocyclic compounds, which are known for their complex structures and diverse biological activities. Its molecular formula is with a molecular weight of approximately 170.21 g/mol. The compound is cataloged under the CAS number 1888618-41-4, facilitating its identification in chemical databases and literature.
The synthesis of 4-Oxa-1,8-diazaspiro[5.5]undecan-2-one typically involves cyclization reactions where appropriate amines react with cyclic anhydrides or lactones. Common methods include:
The reaction conditions, such as temperature and solvent choice, are critical for optimizing the yield of the desired product.
The molecular structure of 4-Oxa-1,8-diazaspiro[5.5]undecan-2-one can be represented using various notations:
C1CNCCC12CCNC(=O)O2InChI=1S/C8H14N2O2/c11-7-10-6-3-8(12-7)1-4-9-5-2-8/h9H,1-6H2,(H,10,11)This structure indicates a spirocyclic arrangement where two nitrogen atoms are integrated into the ring system alongside an oxygen atom. The spiro structure contributes to the compound's unique reactivity and physical properties.
4-Oxa-1,8-diazaspiro[5.5]undecan-2-one can undergo various chemical reactions:
These reactions enable modifications that enhance the compound's versatility for various applications.
At a molecular level, 4-Oxa-1,8-diazaspiro[5.5]undecan-2-one may interact with specific biological targets, influencing cellular processes. For instance:
The binding interactions with biomolecules are crucial for its mechanism of action, impacting various signaling pathways within cells.
The physical properties of 4-Oxa-1,8-diazaspiro[5.5]undecan-2-one include:
| Property | Value |
|---|---|
| Molecular Weight | 170.21 g/mol |
| Appearance | White solid |
| Boiling Point | Not available |
| Density | Not available |
| Flash Point | Not available |
| Storage Temperature | 4 °C |
Chemical properties include its reactivity profile involving oxidation, reduction, and substitution reactions as previously discussed.
4-Oxa-1,8-diazaspiro[5.5]undecan-2-one has potential applications in several scientific fields:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: